Texasin
Texasin
Texasin is a member of 4'-methoxyisoflavones.
Texasin belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, texasin is considered to be a flavonoid lipid molecule. Texasin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Texasin belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, texasin is considered to be a flavonoid lipid molecule. Texasin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
897-46-1
VCID:
VC0545078
InChI:
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-8,17-18H,1H3
SMILES:
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O
Molecular Formula:
C16H12O5
Molecular Weight:
284.26 g/mol
Texasin
CAS No.: 897-46-1
Inhibitors
VCID: VC0545078
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 897-46-1 |
---|---|
Product Name | Texasin |
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 6,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-8,17-18H,1H3 |
Standard InChIKey | GCWOYVFHJDNKIN-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O |
Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)O |
Appearance | Solid powder |
Description | Texasin is a member of 4'-methoxyisoflavones. Texasin belongs to the class of organic compounds known as 4'-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C4' atom of the isoflavone backbone. Thus, texasin is considered to be a flavonoid lipid molecule. Texasin is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Texasin; IR-2; IR 2; IR2; |
Reference | 1: Sun XD, Fang SM, Zang MD, Yang CX, Li HR, Kitanaka S, Yang XD. [Isoflavonoids from Caragana changduensis and their nitric oxideinhibitory activities]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(16):3220-3. Chinese. PubMed PMID: 26790296. 2: Lu TM, Ko HH, Ng LT, Hsieh YP. Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones. Chem Biodivers. 2015 Jun;12(6):963-79. doi: 10.1002/cbdv.201400208. PubMed PMID: 26080742. 3: Mascayano C, Espinosa V, Sepúlveda-Boza S, Hoobler EK, Perry S, Diaz G, Holman TR. Enzymatic Studies of Isoflavonoids as Selective and Potent Inhibitors of Human Leukocyte 5-Lipo-Oxygenase. Chem Biol Drug Des. 2015 Jul;86(1):114-21. doi: 10.1111/cbdd.12469. Epub 2014 Nov 28. PubMed PMID: 25359714. 4: Kim JM, Ko RK, Jung DS, Kim SS, Lee NH. Tyrosinase inhibitory constituents from the stems of Maackia fauriei. Phytother Res. 2010 Jan;24(1):70-5. doi: 10.1002/ptr.2870. PubMed PMID: 19441007. 5: Klejdus B, Vacek J, Benesová L, Kopecký J, Lapcík O, Kubán V. Rapid-resolution HPLC with spectrometric detection for the determination and identification of isoflavones in soy preparations and plant extracts. Anal Bioanal Chem. 2007 Dec;389(7-8):2277-85. Epub 2007 Sep 26. PubMed PMID: 17899029. 6: Poulton JE, Kauer M. Identification of an UDP-glucose: Flavonol 3-O-glucosyl-transferase from cell suspension cultures of soybean (Glycine max L.). Planta. 1977 Jan;136(1):53-9. doi: 10.1007/BF00387925. PubMed PMID: 24420227. |
PubChem Compound | 5281812 |
Last Modified | Nov 11 2021 |
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